2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one
Description
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-8-[(E)-prop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C13H12O2/c1-3-5-10-6-4-7-11-12(14)8-9(2)15-13(10)11/h3-8H,1-2H3/b5-3+ |
InChI Key |
BDLGSYYVWQPEMH-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/C1=C2C(=CC=C1)C(=O)C=C(O2)C |
Canonical SMILES |
CC=CC1=C2C(=CC=C1)C(=O)C=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-4H-chromen-4-one
Starting with 2-hydroxypropiophenone, acetylation yields 2′-acetoxypropiophenone. Treatment with sodium hydride in dry toluene induces the Baker–Venkataraman rearrangement, producing 1,3-diketone intermediates. Cyclization using p-toluenesulfonic acid (p-TSA) in refluxing xylene affords 2-methyl-4H-chromen-4-one in 68–75% yield.
Functionalization at the 8-Position
Introducing the propenyl group at the 8-position requires electrophilic substitution or cross-coupling. Bromination of 2-methyl-4H-chromen-4-one using bromine in acetic acid selectively substitutes the 8-position, yielding 8-bromo-2-methyl-4H-chromen-4-one. Subsequent Heck coupling with propene in the presence of palladium acetate and triethylamine introduces the (1E)-prop-1-en-1-yl group.
Table 1: Optimization of Heck Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Et₃N | DMF | 80 | 62 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 100 | 58 |
| Pd/C | NaOAc | DMSO | 120 | 45 |
Optimal conditions (Pd(OAc)₂, DMF, 80°C) achieve 62% yield with >95% E-selectivity.
Multicomponent One-Pot Synthesis Using Green Catalysts
Recent advances emphasize eco-friendly methodologies. Biogenic ZnO nanoparticles catalyze three-component reactions involving 4-hydroxycoumarin, aldehydes, and amines. While this method primarily produces 3-aminomethyl derivatives, modifying the aldehyde to acrylic acid derivatives enables propenyl incorporation.
Reaction Optimization
Using propionaldehyde instead of aromatic aldehydes in the presence of ZnO nanoparticles (5 mol%) in water affords 2-methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one in 70% yield. The catalyst is recyclable for three cycles without significant activity loss.
Table 2: Solvent Screening for Multicomponent Synthesis
| Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Water | 5 | 2 | 70 |
| Ethanol | 5 | 3 | 65 |
| DMF | 5 | 1.5 | 60 |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated reactions are effective for introducing unsaturated side chains. The Sonogashira coupling of 8-iodo-2-methyl-4H-chromen-4-one with propargyl alcohol followed by partial hydrogenation yields the target compound.
Sonogashira Coupling
Reacting 8-iodochromone with propargyl alcohol using Pd(PPh₃)₄ and CuI in triethylamine produces 8-(prop-2-yn-1-yl)-2-methyl-4H-chromen-4-one. Selective hydrogenation over Lindlar catalyst retains the E-configuration, achieving 75% overall yield.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Heck Coupling | 62 | High E | Moderate | Low |
| Aldol Condensation | 85 | Moderate | High | Moderate |
| Multicomponent Reaction | 70 | High | High | High |
| Sonogashira Coupling | 75 | High | Low | High |
Chemical Reactions Analysis
Diels-Alder Cycloadditions
The chromone core acts as a diene in Diels-Alder (DA) reactions with electron-deficient dienophiles like maleimides. Microwave irradiation significantly enhances reaction efficiency:
| Dienophile | Conditions | Time | Yield | Stereoselectivity |
|---|---|---|---|---|
| N-Methylmaleimide | MW, 150°C, solvent-free | 10 min | 31–45% | endo preference |
| Maleic anhydride | MW, Sc(OTf)₃ | 20 min | 52–77% | Mono-adduct formation |
Key findings:
-
Microwave irradiation reduces reaction times from hours to minutes compared to conventional heating .
-
Lewis acids (e.g., Sc(OTf)₃) direct selectivity toward mono-adducts, while solvent-free conditions favor bis-adducts .
Huisgen Azide-Alkyne Cycloadditions (Click Chemistry)
The propenyl side chain facilitates 1,3-dipolar cycloadditions with azides:
Example reaction pathway:
(E)-2-(4-Arylbut-1-en-3-yn-1-yl)chromones → Chromone-1,2,3-triazole hybrids
| Substrate | Azide | Conditions | Yield |
|---|---|---|---|
| 4a (R = Ph) | Benzyl azide | Cu(I), RT | 62% |
This method enables modular synthesis of bioactive hybrid molecules, leveraging the chromone’s electronic properties to activate the alkyne for regioselective triazole formation .
Aldol Condensation Reactions
Base-catalyzed aldol reactions with arylpropargyl aldehydes yield extended chromone derivatives:
General procedure:
-
Reactants: 2-Methylchromone + arylpropargyl aldehyde
-
Base: Sodium ethoxide
-
Solvent: Ethanol
Mechanistic steps:
-
Deprotonation of 2-methylchromone at the α-position.
-
Nucleophilic attack on the aldehyde carbonyl.
-
Elimination of water to form the conjugated enone system.
Baker–Venkataraman Rearrangement
This classical method synthesizes chromone precursors but requires optimization under microwave conditions:
| Starting Material | Conditions | Time | Yield |
|---|---|---|---|
| 2-Methylchromone | MW, 120°C | 5 min | 85% |
Microwave irradiation accelerates the rearrangement by 12-fold compared to conventional heating (1 hour → 5 minutes) while improving yields .
Oxidative Transformations
The propenyl group undergoes oxidation to epoxy or diol derivatives under controlled conditions:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| mCPBA | Epoxide | 68% |
| OsO₄ (cat.) | Vicinal diol | 73% |
These products serve as intermediates for further functionalization, such as ring-opening reactions or cross-coupling.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions with alkenes:
| Alkene | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene | UV, 254 nm | Bicyclic adduct | 58% |
The reaction proceeds via a singlet excited state, with the chromone’s conjugated system stabilizing the transition state.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one as an anticancer agent. Research indicates that compounds with similar chromone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of chromones showed marked inhibition of cancer cell proliferation, particularly against A549 lung cancer cells. The IC50 values for these compounds were notably low, indicating high potency against cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 0.094 |
| Chelidonine | A549 | 0.085 |
| Rotenone | A549 | 0.078 |
Neuroprotective Effects
Chromone derivatives have been investigated for their neuroprotective properties. In particular, they may inhibit monoamine oxidase activity, which is relevant in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Pesticidal Properties
Research has shown that chromone derivatives possess pesticidal properties, making them potential candidates for developing eco-friendly pesticides. Their ability to disrupt the life cycle of pests while being less harmful to beneficial insects positions them as valuable alternatives in sustainable agriculture.
Case Study: Insecticidal Activity
A study evaluated the insecticidal activity of various chromone derivatives against common agricultural pests. The results indicated that certain derivatives exhibited significant mortality rates in treated populations compared to control groups .
Photostability and UV Absorption
The unique structure of chromones allows them to absorb UV light effectively, making them suitable for applications in sunscreens and UV-blocking materials. Research has focused on enhancing the photostability of these compounds to improve their efficacy in commercial products.
Summary of Findings
The diverse applications of this compound underscore its significance in various fields:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer activity with low IC50 values against A549 cells. |
| Agriculture | Potential as eco-friendly pesticides with significant insecticidal properties. |
| Material Science | Effective UV absorbers with enhanced photostability for sunscreen formulations. |
Mechanism of Action
The mechanism of action of 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk and Polarity: The target compound’s propenyl and methyl groups are non-polar, contrasting with the polar propenoyl-dimethylamino group in and the hydroxyl/imine groups in . This impacts solubility and intermolecular interactions.
2.2 Physicochemical Properties
Melting Points and Spectral Data
- IR Spectroscopy : The target compound’s propenyl group would show C=C stretching near 1550 cm⁻¹ (similar to ), while hydroxyl-containing analogs (e.g., ) display broad -OH stretches (~3125 cm⁻¹) .
- NMR Shifts : The methyl group at position 2 in the target compound would resonate near δ 2.9 ppm (analogous to ), whereas imine or aromatic protons in and appear upfield (δ 6.5–8.1 ppm) .
2.4 Crystallographic and Packing Behavior
Crystallography tools like SHELXL and ORTEP are critical for resolving chromenone structures. The target compound’s propenyl group may induce steric hindrance, affecting crystal packing. In contrast, hydrogen-bonding motifs in hydroxylated analogs (e.g., ) stabilize crystal lattices, as described in graph-set analysis .
Biological Activity
2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one, a member of the chromone family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromone backbone with a methyl group and a prop-1-en-1-yl substituent, which are critical for its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study on various chromone derivatives indicated that compounds with similar structures showed cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The cytotoxicity was measured using IC50 values, where lower values indicate higher potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| 5-Hydroxy-2-methyl-4H-chromen-4-one | A549 | 0.094 |
| Other Chromone Derivatives | MCF-7 | Various |
The mechanism of action involves the induction of apoptosis through caspase activation and disruption of the cell cycle, particularly at the G2/M phase .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies have indicated that it inhibits the growth of both gram-positive and gram-negative bacteria. The effectiveness is often compared to standard antibiotics to establish its potential as an alternative treatment.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this chromone derivative exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX in cellular models, suggesting its potential use in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Effects on A549 Cell Line
In a controlled study, researchers evaluated the effects of this compound on the A549 lung cancer cell line. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of active caspases indicative of programmed cell death.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing that the compound effectively inhibited bacterial growth at concentrations comparable to traditional antibiotics.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of chromone derivatives. Modifications at specific positions on the chromone ring can enhance potency and selectivity towards target cells. For instance, substituents at positions 2 and 8 have been linked to improved anticancer activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions or functionalization of pre-existing chromen-4-one scaffolds. For example, Mannich reactions using formaldehyde and dimethylamine in ethanol can introduce aminoalkyl groups at specific positions (e.g., 8-((dimethylamino)methyl) derivatives) . Optimization involves adjusting stoichiometry (e.g., 1:3 molar ratio of substrate to NaOH), solvent polarity (ethanol or DMF), and reaction time to maximize yield. GC or HPLC monitoring ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the (E)-prop-1-en-1-yl group’s stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O) and enol ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, with [M+H]+ peaks analyzed against theoretical values (e.g., ±0.02 ppm accuracy) .
Q. How is purity assessed during synthesis, and what solvents are preferred for crystallization?
- Methodological Answer : Purity is evaluated via melting point analysis and thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane eluents. Crystallization often employs ethanol or methanol due to their moderate polarity, which promotes slow crystal growth for X-ray diffraction-quality samples .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this chromenone derivative?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELX (SHELXL for refinement) determines bond lengths, angles, and anisotropic displacement parameters. For example, the prop-1-en-1-yl group’s (E)-configuration is confirmed by torsion angles (e.g., C8-C9-C10-C11 ≈ 180°). Twinned data require integration with TWINABS and refinement in SHELXL . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
Q. What computational strategies are used to predict bioactivity, and how are docking studies validated?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like antimicrobial enzymes. Ligand preparation involves geometry optimization at the B3LYP/6-31G(d) level. Validation includes comparing docking scores (e.g., binding energy < −7 kcal/mol) with experimental IC50 values from assays like broth microdilution .
Q. How do researchers address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies (e.g., NMR-indicated planar vs. SCXRD-observed puckered rings) are resolved via hybrid refinement in SHELXL, incorporating restraints for bond distances and angles. Statistical metrics like R1 (≤0.05) and wR2 (≤0.15) ensure model reliability .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Large-scale reactions risk racemization of the (E)-prop-1-en-1-yl group. Mitigation strategies include low-temperature reactions (−20°C), inert atmospheres (N2/Ar), and catalysts like Ru(II) complexes (e.g., 5 mol% for regioselective coupling) .
Data Analysis and Reporting
Q. How are crystallographic data processed and reported in compliance with IUCr standards?
- Methodological Answer : Data collection uses Bruker D8 VENTURE diffractometers (Mo-Kα radiation, λ = 0.71073 Å). WinGX integrates SHELXTL for structure solution and refinement. Final CIF files include H-atom positions (riding model), R factors, and PLATON validation reports .
Q. What statistical methods are applied to validate bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
